molecular formula C5H5ClN2O B1419764 5-Chloro-2-methylpyrimidin-4(3H)-one CAS No. 26732-04-7

5-Chloro-2-methylpyrimidin-4(3H)-one

Cat. No.: B1419764
CAS No.: 26732-04-7
M. Wt: 144.56 g/mol
InChI Key: GHJOKLMPIJLWBU-UHFFFAOYSA-N
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Description

5-Chloro-2-methylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 2nd position, and a keto group at the 4th position of the pyrimidine ring.

Scientific Research Applications

5-Chloro-2-methylpyrimidin-4(3H)-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action for 5-Chloro-2-methylpyrimidin-4(3H)-one is not specified in the retrieved data. The mechanisms of action for pyrimidine derivatives can vary widely depending on their specific chemical structure and the biological system in which they are acting .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-methylpyrimidin-4(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used as a reagent in the synthesis of inhibitors for enzymes such as NS5B, which is involved in the replication of the hepatitis C virus . The interactions between this compound and these enzymes are typically characterized by binding to the active site, leading to inhibition of the enzyme’s activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving hepatocytes, this compound has been shown to alter the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active sites of specific enzymes, inhibiting their activity and thereby altering the biochemical pathways they regulate . This inhibition can lead to downstream effects on gene expression, as the activity of transcription factors and other regulatory proteins is modulated.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and changes in its impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of gene expression. At higher doses, it can cause toxic or adverse effects . For example, high doses of this compound have been associated with hepatotoxicity in animal studies, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For instance, it has been shown to affect the pyrimidine metabolism pathway by inhibiting key enzymes involved in the synthesis and degradation of pyrimidine nucleotides . This inhibition can lead to changes in the levels of pyrimidine metabolites, impacting cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, transporters in the cell membrane can facilitate the uptake of this compound into the cytoplasm, where it can interact with target enzymes and proteins.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can be localized to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2-methylpyrimidin-4(3H)-one can be synthesized through various methods. One common method involves the reaction of 2-methylimidazole with hexachloroacetone. The reaction typically occurs under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets industry standards for purity and quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms and other substituents.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different oxidation states of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methylpyrimidine: Similar in structure but lacks the keto group at the 4th position.

    2-Methyl-4(3H)-pyrimidinone: Similar but lacks the chlorine atom at the 5th position.

    5-Chloro-4(3H)-pyrimidinone: Similar but lacks the methyl group at the 2nd position.

Uniqueness

5-Chloro-2-methylpyrimidin-4(3H)-one is unique due to the combination of the chlorine atom, methyl group, and keto group on the pyrimidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

5-chloro-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-3-7-2-4(6)5(9)8-3/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJOKLMPIJLWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=O)N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663966
Record name 5-Chloro-2-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26732-04-7
Record name 5-Chloro-2-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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